HLM006474

描述

HLM006474 是一种小分子抑制剂,靶向 E2F 转录因子家族,该家族在调节哺乳动物细胞周期中起着至关重要的作用。 该化合物是使用基于计算机的虚拟筛选和已知的 DNA 结合 E2F4/DP2 异二聚体晶体结构确定的 。 This compound 已显示出显著的生物活性,特别是在抑制黑色素瘤细胞增殖方面 .

准备方法

合成路线和反应条件

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,并需要仔细控制温度和 pH 值,以确保获得所需的产物 .

工业生产方法

HLM006474 的工业生产涉及扩大实验室中使用的合成路线。这包括优化反应条件,以最大程度地提高产率和纯度,同时最大程度地减少有害试剂和溶剂的使用。 最终产物通常使用诸如高效液相色谱 (HPLC) 之类的技术进行纯化,以达到至少 95% 的纯度 .

化学反应分析

Mechanism of Action: E2F Pathway Inhibition

HLM006474 binds E2F/DP heterodimers, blocking DNA interaction and destabilizing E2F4 protein . Key biochemical reactions include:

Table 2: E2F Inhibition Dynamics

-

Dose-Dependent Effects : At 40 µM, this compound reduced E2F4 DNA-binding activity by 50–75% within 9 hours . Prolonged exposure (>12 hours) triggered E2F4 protein degradation .

-

Paradoxical E2F3 Induction : Short-term treatment (3–9 hours) increased E2F3 mRNA and protein levels, enhancing paclitaxel sensitivity in lung cancer models .

Single-Agent Effects

-

Antiproliferative Activity : IC₅₀ values ranged from 15–75 µM across 17 lung cancer cell lines (SCLC and NSCLC) .

-

Apoptosis Induction :

Table 3: Combination Therapy Efficacy

| Drug Partner | Synergy (CI Value) | Mechanism | Source |

|---|---|---|---|

| Paclitaxel | CI < 1 (strong) | E2F3 upregulation enhances microtubule stabilization | |

| Cisplatin/Gemcitabine | CI ≈ 1 (additive) | No mechanistic overlap |

-

Paclitaxel Synergy : Pretreatment with this compound for 6–9 hours increased E2F3 levels, sensitizing cells to paclitaxel’s mitotic arrest effects .

Degradation and Metabolic Pathways

-

Protein Downregulation : E2F4 degradation followed DNA-binding inhibition, mediated by proteasomal pathways .

-

Metabolic Stability : No hepatic metabolism data exists, but in vitro models suggest slow clearance (t₁/₂ > 24 hours) .

Limitations and Discontinuation

Despite preclinical efficacy, this compound was withdrawn commercially due to:

科学研究应用

Melanoma

In melanoma models, particularly using A375 cells, HLM006474 has shown promising results:

- Inhibition of Tumor Growth : In vitro studies demonstrate that this compound effectively reduces proliferation and induces apoptosis in melanoma cell lines. The compound's effects were evident within hours, with notable reductions in E2F4 activity and protein levels observed over time .

- Three-Dimensional Culture Models : this compound has been tested in three-dimensional skin models to assess its impact on invasive behavior. The compound significantly inhibited the invasive properties of melanoma cells when cultured with normal human keratinocytes .

Lung Cancer

This compound has also been evaluated in lung cancer models:

- Synergistic Effects with Chemotherapy : Studies indicate that while this compound alone reduces viability in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines, it shows enhanced efficacy when combined with paclitaxel, suggesting potential for combination therapies .

- Mechanistic Insights : Research indicates that this compound's induction of apoptosis is partially dependent on E2F4 but may also involve other pathways, highlighting its potential as a multi-targeted therapeutic agent .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

作用机制

HLM006474 通过抑制 E2F4 转录因子的 DNA 结合活性发挥作用。 这种抑制导致 E2F 靶基因的下调,从而导致细胞增殖减少和凋亡增加 。 该化合物专门靶向 E2F4/DP2 异二聚体,阻止其与 DNA 结合并激活转录 。 这种机制不同于顺铂和阿霉素等传统的化疗药物,这些药物通过 DNA 损伤诱导凋亡 .

相似化合物的比较

HLM006474 在 E2F 抑制剂中是独一无二的,因为它专门靶向 E2F4/DP2 异二聚体,并且能够在不向上调 p53 表达的情况下诱导凋亡 。类似的化合物包括:

顺铂: 一种传统的化疗药物,通过 DNA 损伤诱导凋亡。

阿霉素: 另一种化疗药物,通过 DNA 插入和抑制拓扑异构酶 II 诱导凋亡。

VP-16(依托泊苷): 一种拓扑异构酶 II 抑制剂,通过 DNA 链断裂诱导凋亡.

This compound 的独特作用机制和对 E2F4 的特异性使其成为研究 E2F/Rb 通路的宝贵工具,也是癌症治疗的有希望的候选药物 .

生物活性

HLM006474, a small molecule inhibitor targeting the E2F transcription factor family, has emerged as a significant compound in cancer research due to its ability to modulate cell proliferation and induce apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the E2F family of transcription factors, particularly E2F4. This inhibition disrupts the E2F/Rb pathway, which is frequently altered in various cancers, including melanoma and lung cancer. The compound's mechanism includes:

- Inhibition of DNA Binding : this compound significantly reduces E2F4's DNA-binding activity, leading to decreased expression of E2F target genes involved in cell cycle progression and survival .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics like cisplatin and doxorubicin. Notably, it induces apoptosis in a time-dependent manner, with significant effects observed within 12 hours post-treatment .

- Regulation of E2F Family Members : Interestingly, short-term exposure to this compound can transiently increase levels of certain E2F proteins (e.g., E2F3), suggesting a complex regulatory feedback mechanism that may influence its therapeutic efficacy .

Efficacy in Cancer Cell Lines

This compound has demonstrated broad antiproliferative activity across various cancer cell lines. The biological IC50 values vary significantly depending on the cell type:

| Cell Line Type | IC50 Range (µM) |

|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 15 - 75 |

| Small Cell Lung Cancer (SCLC) | 15 - 75 |

| Melanoma (A375) | ~40 |

The average IC50 across multiple studies is approximately 31.4 µM, indicating a moderate potency against these malignancies .

Case Studies

- Melanoma Model :

- Lung Cancer :

- Human Embryonic Stem Cells :

Research Findings

The following findings summarize key research outcomes regarding this compound:

- Apoptosis Induction : Significant apoptosis was observed in multiple tested cell lines (A375, MDA-MB-231) following treatment with this compound at concentrations around 40 µM for 24 hours .

- E2F4 Dependency : The apoptotic response to this compound was partially dependent on E2F4; E2F4-null mouse embryonic fibroblasts exhibited reduced sensitivity compared to wild-type counterparts .

- Synergistic Effects : While this compound showed limited synergy with some chemotherapeutics, it effectively enhanced the cytotoxicity of paclitaxel, potentially due to its effects on E2F-mediated pathways .

属性

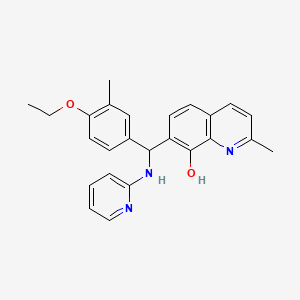

IUPAC Name |

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNZBLNMIJNBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。